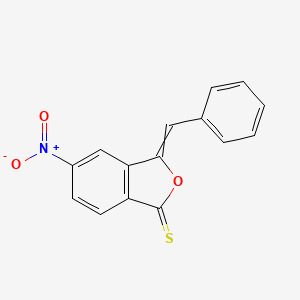
1-Hydroxy-1-(methylamino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(methylamino)propan-2-one is a compound of significant interest in various scientific fields It is a synthetic cathinone, structurally related to ephedrine and methcathinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(methylamino)propan-2-one can be synthesized through the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is typically carried out in the presence of a catalyst such as platinum or palladium . The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of ephedrine or pseudoephedrine as starting materials. These compounds are oxidized using reagents like potassium permanganate or potassium dichromate in an acidic medium . The resulting product is then subjected to reductive amination to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-1-(methylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(methylamino)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on biological systems, including its stimulant properties and potential therapeutic applications.
Medicine: Investigated for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(methylamino)propan-2-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, energy, and mood. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .
Comparación Con Compuestos Similares
Methcathinone: A stimulant with similar effects but different molecular structure.
Mephedrone: Known for its recreational use and stimulant properties.
Methedrone: Structurally related but with distinct pharmacological effects
Propiedades
Número CAS |
64821-55-2 |
|---|---|
Fórmula molecular |
C4H9NO2 |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
1-hydroxy-1-(methylamino)propan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h4-5,7H,1-2H3 |
Clave InChI |
XSCYAVDAJZFUHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



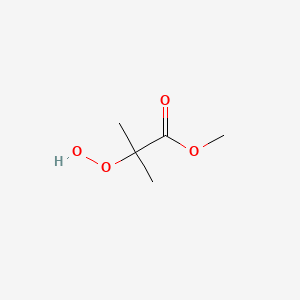
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)

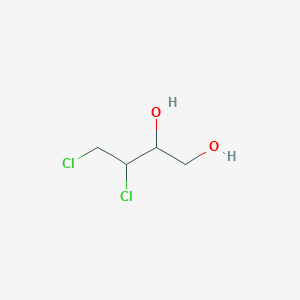
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
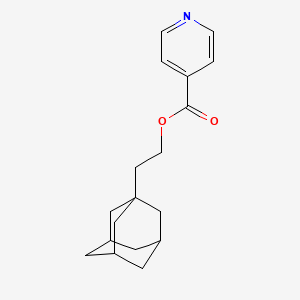
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
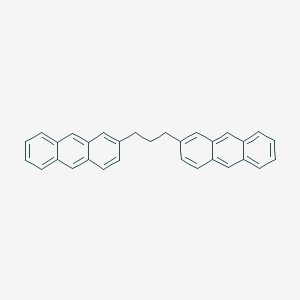
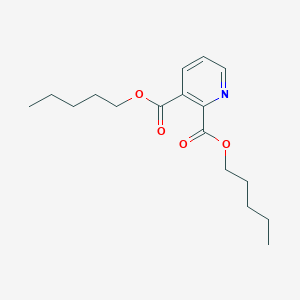
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)

